2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one
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Overview
Description
2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one typically involves the reaction of benzyl chloride with 3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Scientific Research Applications
2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.
Industry: Utilized in the production of agrochemicals and plant growth regulators
Mechanism of Action
The mechanism of action of 2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one involves its interaction with specific molecular targets. The triazole ring can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: An intermediate in the synthesis of paclobutrazol, a triazole fungicide.
1,2,4-Triazole: A basic triazole structure with broad applications in pharmaceuticals and agrochemicals.
Uniqueness
2-Benzyl-3,3-dimethyl-1-(1h-1,2,4-triazol-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its benzyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and targets .
Properties
CAS No. |
110577-50-9 |
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Molecular Formula |
C15H19N3O |
Molecular Weight |
257.33 g/mol |
IUPAC Name |
2-benzyl-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-1-one |
InChI |
InChI=1S/C15H19N3O/c1-15(2,3)13(9-12-7-5-4-6-8-12)14(19)18-11-16-10-17-18/h4-8,10-11,13H,9H2,1-3H3 |
InChI Key |
HYPBGZBEHCICEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CC1=CC=CC=C1)C(=O)N2C=NC=N2 |
Origin of Product |
United States |
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